Cas no 883532-59-0 (2-Propoxy-1-butanamine)

2-Propoxy-1-butanamine structure
2-Propoxy-1-butanamine structure
Product Name:2-Propoxy-1-butanamine
CAS No:883532-59-0
MF:C7H17NO
MW:131.215982198715
CID:4718382
Update Time:2023-08-16

2-Propoxy-1-butanamine Chemical and Physical Properties

Names and Identifiers

    • 2-PROPOXY-1-BUTANAMINE
    • 2-propoxybutan-1-amine
    • BB 0251568
    • 2-Propoxy-1-butanamine
    • Inchi: 1S/C7H17NO/c1-3-5-9-7(4-2)6-8/h7H,3-6,8H2,1-2H3
    • InChI Key: PZXFAZGXLLWXPL-UHFFFAOYSA-N
    • SMILES: O(CCC)C(CN)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 56.9
  • Topological Polar Surface Area: 35.2
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited